

Application of Erbium Silicide in Infrared Detectors: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Erbium silicide	
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Introduction

Erbium silicide (ErSi

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) has emerged as a promising material for the fabrication of infrared (IR) detectors, particularly for applications in the short-wavelength infrared (SWIR) region. Its primary advantage lies in its low Schottky barrier height on n-type silicon, which allows for the detection of lower energy photons. This characteristic, combined with its compatibility with standard silicon processing technologies, makes **erbium silicide** an attractive alternative to other materials used in infrared detection. This document provides a comprehensive overview of the application of **erbium silicide** in infrared detectors, including its key performance parameters, detailed experimental protocols for its formation, and the fundamental principles of its operation.

Data Presentation: Performance Parameters of Erbium Silicide Infrared Detectors

The performance of an infrared detector is characterized by several key metrics. The following table summarizes the reported quantitative data for **erbium silicide**-based detectors.



Paramete r	Value	Substrate Type	Fabricati on Method	Waveleng th	Temperat ure	Citation
Schottky Barrier Height (Φ_B)	0.28 eV	n-type Si (100)	Thermal Evaporatio n	-	-	[1][2]
0.28 eV	n-type Si (111)	Molecular Beam Epitaxy	-	-	[1]	
0.343 - 0.427 eV	n-type Si (100)	Sputtering & RTA	-	-	[3]	
~0.4 eV	n-type Si	-	-	-	[3]	_
0.783 - 0.805 eV	p-type Si (100)	Sputtering & RTA	-	Room Temp	[3]	
~0.7 eV	p-type Si	-	-	-	[3]	_
673 meV	p-type Si	-	-	Room Temp	[4]	
Quantum Efficiency (QE)	0.52%	n-type Si (100)	Thermal Evaporatio n	2.0 μm	-	[1][2]
Responsivi ty (R)	0.55 mA/W	p-type Si	-	1.55 μm	Room Temp	[4]
0.29 mA/W (at 1V)	p-type Si	-	1.55 μm	Room Temp	[4]	
Dark Current Density (J_D)	< 10 ⁻⁷ A/cm ²	n-type Si (100)	Thermal Evaporatio n	-	77 K	[1][2]



Experimental Protocols

The formation of a high-quality **erbium silicide** layer is critical for the performance of the infrared detector. Several methods can be employed, with Molecular Beam Epitaxy (MBE) and Solid Phase Epitaxy (SPE) being common techniques for producing epitaxial films.

Protocol 1: Erbium Silicide Formation by Thermal Evaporation

This method is a relatively simple technique for depositing erbium onto a silicon substrate, followed by a thermal annealing step to form the silicide.

Materials:

- n-type or p-type silicon wafers (e.g., Si(100))
- High-purity erbium source
- Standard cleaning solvents (e.g., acetone, methanol, deionized water)
- · Diluted hydrofluoric acid (HF) solution

Equipment:

- High-vacuum thermal evaporation system
- Rapid Thermal Annealing (RTA) or furnace system

Procedure:

- Substrate Cleaning: a. Thoroughly clean the silicon wafer using a standard RCA or similar cleaning procedure to remove organic and metallic contaminants. b. Perform a final dip in a diluted HF solution to remove the native oxide layer immediately before loading into the evaporation chamber.
- Erbium Deposition: a. Load the cleaned silicon wafer into the high-vacuum thermal evaporation system. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. c.



Deposit a thin film of erbium onto the silicon substrate. The thickness of the erbium layer will determine the final silicide thickness.

• Silicidation Anneal: a. Transfer the erbium-coated wafer to an RTA system or a furnace with a controlled inert atmosphere (e.g., nitrogen or argon). b. Anneal the wafer at a temperature in the range of 300°C to 1000°C. The specific temperature and time will influence the phase and quality of the resulting **erbium silicide**. For example, annealing at 300°C is sufficient to initiate the reaction between erbium and silicon[3].

Protocol 2: Epitaxial Erbium Silicide Growth by Molecular Beam Epitaxy (MBE)

MBE is a sophisticated technique that allows for the growth of high-purity, single-crystal thin films with precise control over thickness and composition.

Materials:

- Silicon (111) wafers
- High-purity erbium source
- High-purity silicon source

Equipment:

- Ultra-high vacuum (UHV) Molecular Beam Epitaxy (MBE) system equipped with effusion cells for erbium and silicon.
- In-situ characterization tools such as Reflection High-Energy Electron Diffraction (RHEED).

Procedure:

• Substrate Preparation: a. Prepare the Si(111) substrate by a thorough ex-situ chemical cleaning process. b. In the UHV chamber, perform an in-situ cleaning step, typically by heating the substrate to a high temperature (e.g., >850°C) to desorb the protective oxide layer and achieve a clean, reconstructed surface, often monitored by RHEED.



• Erbium Silicide Growth: a. Heat the silicon substrate to the desired growth temperature. b. Co-deposit erbium and silicon onto the heated substrate from the effusion cells. The flux ratio of Er to Si should be controlled to achieve the desired stoichiometry. c. Monitor the growth in real-time using RHEED to ensure epitaxial growth and a smooth surface morphology.

Protocol 3: Erbium Silicide Formation by Solid Phase Epitaxy (SPE)

SPE involves depositing a thin layer of erbium on a silicon substrate at room temperature, followed by a post-deposition anneal to induce a solid-state reaction and form an epitaxial silicide layer.

Materials:

- Silicon (111) wafers
- High-purity erbium source

Equipment:

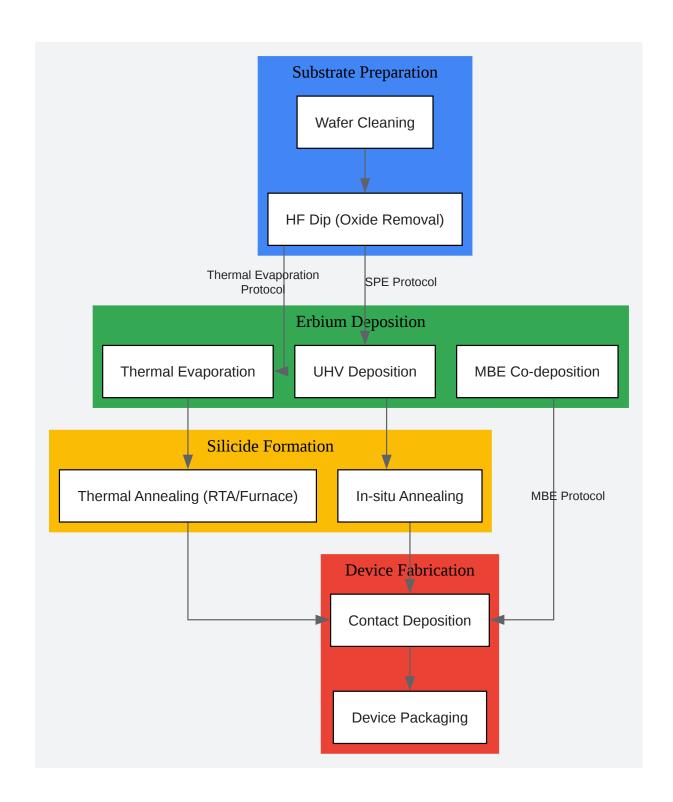
- UHV deposition system (e.g., e-beam evaporator or MBE system)
- UHV annealing chamber

Procedure:

- Substrate Preparation: a. Prepare the Si(111) substrate using the same cleaning procedures as for MBE.
- Erbium Deposition: a. Deposit a thin film of pure erbium onto the clean Si(111) surface at or near room temperature in a UHV environment.
- Solid Phase Reaction: a. Anneal the wafer in-situ at a temperature typically in the range of 600°C to 650°C. This thermal energy drives the solid-state diffusion and reaction between the erbium and silicon, leading to the formation of an epitaxial **erbium silicide** layer. The process can be monitored by techniques like low-energy electron diffraction (LEED) and photoemission spectroscopy.



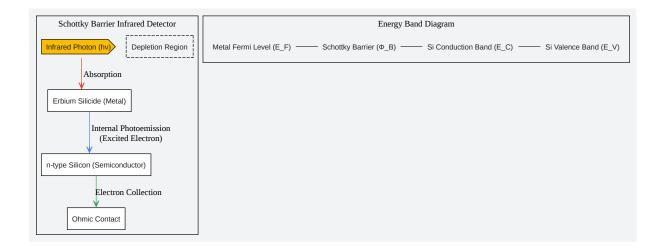
Mandatory Visualization



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Caption: Experimental workflow for **erbium silicide** infrared detector fabrication.



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Caption: Infrared detection mechanism in an **erbium silicide** Schottky barrier detector.

Concluding Remarks

Erbium silicide presents a viable path towards the development of silicon-based infrared detectors. The low Schottky barrier height on n-type silicon is a key enabling feature for detecting longer wavelengths. The compatibility with mature silicon fabrication processes offers a significant advantage in terms of cost and scalability for producing large-format focal plane arrays. Further research and development in optimizing the material quality and device architecture, such as through the use of optical cavities, could lead to significant improvements



in quantum efficiency, making **erbium silicide** detectors competitive for a wide range of applications in science and technology.

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